Stereochemical Purity: cis-(3R,4S) Configuration vs. trans-(3S,4S) Isomer for Factor Xa Inhibitor Scaffold Derivation
The target compound possesses a specific cis-(3R,4S) stereochemistry. In contrast, the common trans isomer (e.g., CAS 102389-88-8) has a (3S,4S) configuration [1]. This stereochemical difference is critical. A related (3R,4R)-pyrrolidine-3,4-dicarboxylic acid core, derived from the same chiral pool logic, led to the discovery of a clinical candidate factor Xa inhibitor. The (3R,4R) configuration was essential for binding affinity, as shown by an X-ray co-crystal structure at 1.70 Å resolution (PDB: 2XC5) with a free R-value of 0.232, demonstrating the specific spatial requirements of the binding pocket [2]. While a direct head-to-head IC50 comparison between the cis-dimethyl ester and the trans isomer is not publicly available, the structural precedent confirms that pyrrolidine ring stereochemistry is a fundamental determinant of target engagement, making the procurement of the correct cis isomer a prerequisite for replicating this class of work.
| Evidence Dimension | Stereoconfiguration |
|---|---|
| Target Compound Data | (3R,4S) cis configuration |
| Comparator Or Baseline | trans isomer: (3S,4S) configuration (CAS 102389-88-8) [1] |
| Quantified Difference | Inverted chirality at two stereocenters; leads to distinct 3D structures as validated by differentiated InChI Keys. |
| Conditions | Structural chemistry analysis; X-ray crystallography for derived amides (PDB 2XC5) |
Why This Matters
The specific (3R,4S) cis isomer is the required precursor for a defined pharmacophoric geometry; purchasing the wrong isomer leads to a different chemical entity and invalidates structure-activity relationship studies.
- [1] Kuujia.com. Dimethyl trans-(+/-)-pyrrolidine-3,4-dicarboxylate (CAS 102389-88-8) Chemical and Physical Properties. View Source
- [2] Anselm, L., Banner, D.W., et al. (2010) Discovery of a Factor Xa Inhibitor (3R,4R)-1-(2,2-Difluoro-Ethyl)-Pyrrolidine-3,4-Dicarboxylic Acid 3-[(5-Chloro-Pyridin-2-Yl)-Amide] 4-{[2-Fluoro-4-(2-Oxo-2H-Pyridin-1-Yl)-Phenyl]-Amide} as a Clinical Candidate. Bioorg Med Chem Lett. 20: 5313-5316. PDB ID: 2XC5. View Source
